molecular formula C13H10ClNO2S B14015498 4-(4-Amino-3-chlorophenylthio)benzoic acid

4-(4-Amino-3-chlorophenylthio)benzoic acid

Cat. No.: B14015498
M. Wt: 279.74 g/mol
InChI Key: SLGOUTYQHVUOAM-UHFFFAOYSA-N
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Description

4-(4-Amino-3-chlorophenylthio)benzoic acid is a chemical compound with the molecular formula C13H10ClNO2S and a molecular weight of 279.74 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a phenylthio group attached to a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-chlorophenylthio)benzoic acid typically involves the reaction of 4-amino-3-chlorothiophenol with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-chlorophenylthio)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-Amino-3-chlorophenylthio)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-chlorophenylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-chlorophenylthio)benzoic acid
  • 4-(4-Amino-3-bromophenylthio)benzoic acid
  • 4-(4-Amino-3-fluorophenylthio)benzoic acid

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, such as those with bromine or fluorine atoms, which may exhibit different reactivity and biological activities .

Properties

Molecular Formula

C13H10ClNO2S

Molecular Weight

279.74 g/mol

IUPAC Name

4-(4-amino-3-chlorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H10ClNO2S/c14-11-7-10(5-6-12(11)15)18-9-3-1-8(2-4-9)13(16)17/h1-7H,15H2,(H,16,17)

InChI Key

SLGOUTYQHVUOAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

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